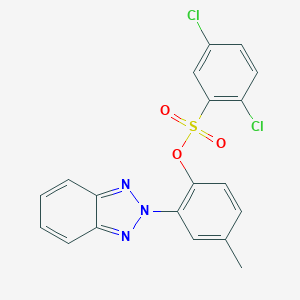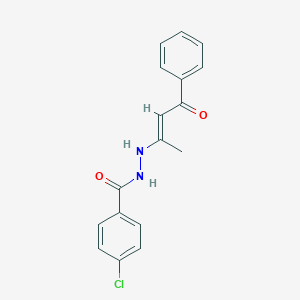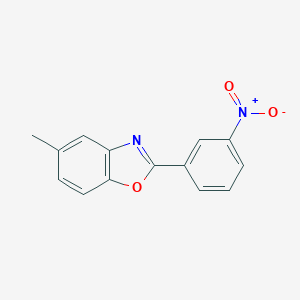
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzotriazole moiety, a methylphenyl group, and a dichlorobenzenesulfonate group, making it a versatile molecule in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The resulting benzotriazole is then functionalized with a methyl group at the 4-position using Friedel-Crafts alkylation.
The next step involves the sulfonation of 2,5-dichlorobenzene to introduce the sulfonate group. This is achieved by reacting 2,5-dichlorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. Finally, the functionalized benzotriazole and the sulfonated dichlorobenzene are coupled together using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzene moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
科学的研究の応用
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed as a corrosion inhibitor in metalworking fluids and as a UV absorber in coatings and plastics.
作用機序
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by undergoing reversible photoisomerization. Additionally, the compound can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, leading to its bioactive effects.
類似化合物との比較
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the dichlorobenzenesulfonate group.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl methanesulfonate: Similar structure but contains a methanesulfonate group instead of dichlorobenzenesulfonate.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzenesulfonate: Similar structure but contains a benzenesulfonate group instead of dichlorobenzenesulfonate.
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE lies in its combination of the benzotriazole moiety with the dichlorobenzenesulfonate group, which imparts enhanced UV absorption and stability properties. This makes it particularly effective as a UV stabilizer and corrosion inhibitor compared to similar compounds.
特性
分子式 |
C19H13Cl2N3O3S |
|---|---|
分子量 |
434.3g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-12-6-9-18(27-28(25,26)19-11-13(20)7-8-14(19)21)17(10-12)24-22-15-4-2-3-5-16(15)23-24/h2-11H,1H3 |
InChIキー |
KIHNGIYXYLPAHD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
正規SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B405932.png)

![4-[(5-bromo-2-thienyl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405934.png)
![3,3-dimethyl-5-(1-naphthyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405936.png)
![4-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405939.png)
![3-benzyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405941.png)
![2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405943.png)
![[(4-Bromo-8-chloro-1-naphthyl)sulfanyl]acetic acid](/img/structure/B405946.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B405947.png)

![2-[2-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405949.png)
![2-[2-[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B405952.png)
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405954.png)
![1-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405955.png)
